molecular formula C23H22N4O4 B2590030 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide CAS No. 1251548-25-0

2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide

Cat. No. B2590030
CAS RN: 1251548-25-0
M. Wt: 418.453
InChI Key: JKYXOGFXUYFONY-UHFFFAOYSA-N
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Description

2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C23H22N4O4 and its molecular weight is 418.453. The purity is usually 95%.
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Scientific Research Applications

Antihistaminic Activity

The compound has been explored for its antihistaminic activity. Rao and Reddy (1994) reported the synthesis of acetamides containing an N-heteryl moiety, which included 1,3,4-oxadiazol-2-yl systems. These compounds were characterized for their in vitro antihistaminic activity, revealing correlations between their structural and electronic features and their biological activity (Rao & Reddy, 1994).

Coordination Complexes and Antioxidant Activity

K. Chkirate et al. (2019) synthesized and characterized pyrazole-acetamide derivatives and their Co(II) and Cu(II) coordination complexes. These complexes displayed significant antioxidant activity, as measured by various in vitro assays (Chkirate et al., 2019).

Catalytic Performance in Organic Synthesis

S. Y. Ebrahimipour and colleagues (2018) synthesized a novel mixed-ligand Cu(II) Schiff base complex involving a quinazoline Schiff base ligand. The complex demonstrated catalytic activities in synthesizing 2-amino-4H-pyrans and tetrahydro-4H-chromenes, highlighting its potential in facilitating electrophilic reactions in organic synthesis (Ebrahimipour et al., 2018).

Structural Studies of Amide Containing Isoquinoline Derivatives

A. Karmakar, R. Sarma, and J. Baruah (2007) studied the structural aspects of amide-containing isoquinoline derivatives. They reported the formation of different structural compounds under varying conditions, demonstrating the versatility of these compounds in creating diverse molecular architectures (Karmakar et al., 2007).

properties

IUPAC Name

2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-3-20-25-23(31-26-20)18-12-22(29)27(19-7-5-4-6-17(18)19)14-21(28)24-13-15-8-10-16(30-2)11-9-15/h4-12H,3,13-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYXOGFXUYFONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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